molecular formula C6H12ClF2NO2 B2522976 2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride CAS No. 2287265-87-4

2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride

Cat. No.: B2522976
CAS No.: 2287265-87-4
M. Wt: 203.61
InChI Key: OMDMLJGHTNHNAR-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C6H11F2NO2·HCl It is a derivative of amino acids, characterized by the presence of two fluorine atoms and a methyl group on the pentanoic acid backbone

Scientific Research Applications

2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride can be found online . It’s important to handle all chemical compounds with care and to follow safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride typically involves the introduction of fluorine atoms and an amino group onto a pentanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The amino group can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids with different functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-fluoro-4-methylpentanoic acid
  • 2-Amino-3,3-difluorobutanoic acid
  • 2-Amino-4-methylpentanoic acid

Uniqueness

2-Amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3,3-difluoro-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2.ClH/c1-3(2)6(7,8)4(9)5(10)11;/h3-4H,9H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMLJGHTNHNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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